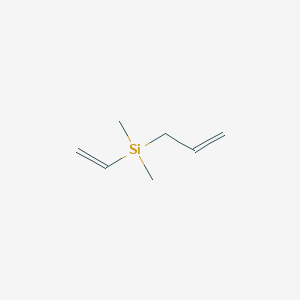
Allyldimethyl(vinyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allyldimethyl(vinyl)silane: is an organosilicon compound characterized by the presence of both allyl and vinyl groups attached to a silicon atom. This compound is of significant interest in organic synthesis due to its unique reactivity and ability to participate in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Palladium-Catalyzed Silyl-Heck Reaction: This method involves the use of allylic alcohols and disilanes as precursors.
Nickel-Catalyzed Regiodivergent Synthesis: By modulating the steric and electronic properties of the ligands on a nickel catalyst, allylsilanes can be synthesized directly from allylic alcohols.
Gold Nanoparticle-Catalyzed Silylation: Gold nanoparticles supported on zirconium dioxide efficiently generate alkyl radicals via homolysis of unactivated C(sp3)-O bonds, leading to the formation of diverse organosilicon compounds.
Industrial Production Methods: Industrial production of allyldimethyl(vinyl)silane typically involves large-scale implementation of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions:
Electrophilic Substitution: Allyldimethyl(vinyl)silane undergoes electrophilic substitution reactions where an electrophile attacks the allyl or vinyl group, leading to the incorporation of these groups at the electrophilic center after the loss of the silyl group.
Nucleophilic Catalysis: Under conditions of nucleophilic catalysis, intermediate silyl-stabilized carbocations can incorporate a silicon-nucleophile bond.
Common Reagents and Conditions:
Hydrobromic Acid: Reacts with allyltrimethylsilane to give (2-bromopropyl)trimethylsilane.
Hydroiodic Acid: Used in the generation of (2-iodoethyl)trimethylsilane from vinylsilane.
Major Products:
- (2-Bromopropyl)trimethylsilane
- (2-Iodoethyl)trimethylsilane
Applications De Recherche Scientifique
Chemistry:
- Allyldimethyl(vinyl)silane is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds .
Biology and Medicine:
- The compound’s ability to stabilize carbanions and carbocations makes it useful in the synthesis of biologically active molecules .
Industry:
Mécanisme D'action
The mechanism by which allyldimethyl(vinyl)silane exerts its effects involves the stabilization of positive charges through hyperconjugation. The carbon-silicon bond is highly electron-releasing, which stabilizes a positive charge in the β position. Electrophilic additions to allyl- and vinylsilanes take advantage of this property, leading to site-selective reactions where electrophiles bind to the carbon γ to the silyl group .
Comparaison Avec Des Composés Similaires
- Allyltrimethylsilane
- Vinyltrimethylsilane
- Allyltriethoxysilane
Uniqueness: Allyldimethyl(vinyl)silane is unique due to the presence of both allyl and vinyl groups, which allows for a broader range of reactivity and applications compared to compounds with only one type of functional group .
Propriétés
IUPAC Name |
ethenyl-dimethyl-prop-2-enylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14Si/c1-5-7-8(3,4)6-2/h5-6H,1-2,7H2,3-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYDRQRUUNENNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CC=C)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90339836 |
Source


|
| Record name | Silane, ethenyldimethyl-2-propenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90339836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22146-25-4 |
Source


|
| Record name | Silane, ethenyldimethyl-2-propenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90339836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
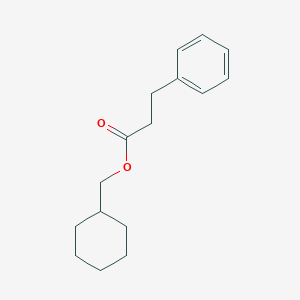
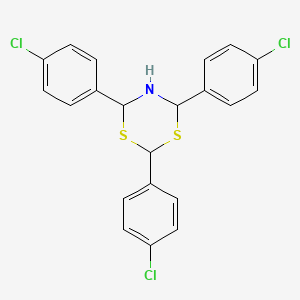
![Benzoic acid, 4-[[(4-methoxyphenyl)methylene]amino]-, butyl ester](/img/structure/B14714375.png)
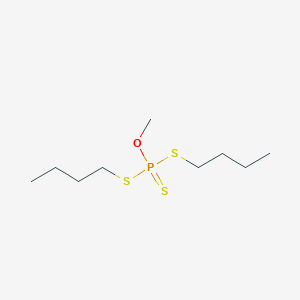
![[Ethoxy(methylamino)methylidene]propanedinitrile](/img/structure/B14714387.png)
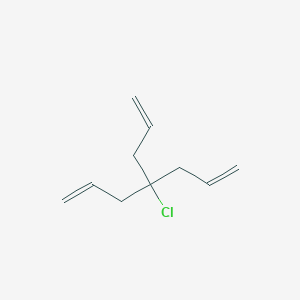

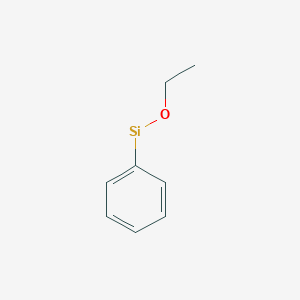

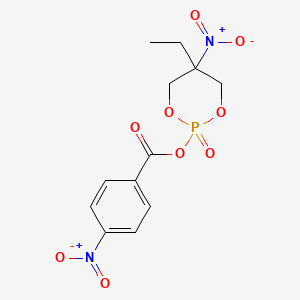
![2,5-Dimethoxy-3,6-bis[(2-methylpropyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14714423.png)
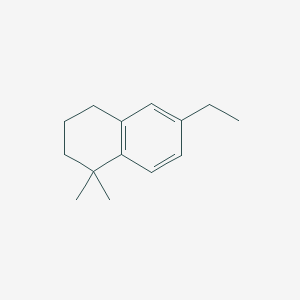
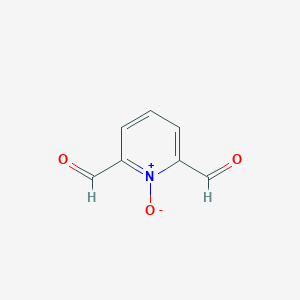
diphenyl-lambda~5~-phosphane](/img/structure/B14714432.png)
